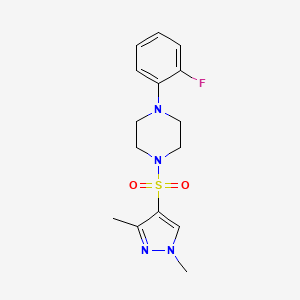

1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential antibacterial and anticancer properties, as evidenced by the research on various substituted piperazine compounds .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the connection reaction of a suitable heterocyclic compound with N-substituted piperazine. For instance, the synthesis of 1-methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine was optimized under conditions using acetonitrile as the solvent and triethylamine as the acid acceptor, achieving a yield of 75% at 25°C over 5 hours . Although the exact synthesis of 1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine is not detailed, similar methods could be applied for its synthesis.

Molecular Structure Analysis

Piperazine derivatives often crystallize in the monoclinic crystal system and adopt a chair conformation. Intermolecular hydrogen bonds such as C—H…O contribute to the crystal packing, as observed in related compounds . The molecular structure is further analyzed using techniques like single crystal X-ray diffraction, and computational methods such as density functional theory (DFT) calculations can provide insights into reactive sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring and the connected heterocyclic moiety. The presence of sulfonyl groups and other electron-withdrawing or electron-donating groups can significantly affect the molecule's reactivity towards various reagents and conditions. The specific chemical reactions that 1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine undergoes are not described in the provided papers, but it can be inferred that its reactivity would be similar to other sulfonyl-substituted piperazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can lead to variations in these properties. For example, the introduction of a sulfonyl group can increase the compound's acidity and potentially its solubility in polar solvents. The antibacterial and anticancer activities of these compounds suggest they have sufficient stability and bioavailability to exert their biological effects .

Applications De Recherche Scientifique

Anticancer Applications

- Research into polyfunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, demonstrated anticancer activity across a range of cancer cell lines, suggesting potential utility in cancer treatment strategies (Kostyantyn Turov, 2020).

Antibacterial and Biofilm Inhibition

- Studies on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacies and biofilm inhibition activities, indicating potential for addressing bacterial infections and biofilm-related issues (Ahmed E. M. Mekky, S. Sanad, 2020).

Enzyme Inhibition

- The oxidative metabolism of novel antidepressants involving compounds with piperazine components was studied, providing insights into drug metabolism and potential interactions within human biology (Mette G. Hvenegaard et al., 2012).

Antimicrobial and Antifungal Activities

- Synthesis and biological evaluation of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives revealed their potential in developing new antimicrobial and antifungal agents (Wu Qi, 2014).

Molecular Structure Investigations

- Molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties showcased the importance of structural analysis in understanding the properties and potential applications of novel compounds (Ihab Shawish et al., 2021).

Propriétés

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4O2S/c1-12-15(11-18(2)17-12)23(21,22)20-9-7-19(8-10-20)14-6-4-3-5-13(14)16/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYJQJBSWCZUIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2519705.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2519707.png)

![[4-[[3-(3-Fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2519708.png)

![3-[(4-Bromophenyl)sulfamoyl]benzoic acid](/img/structure/B2519709.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)

![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)